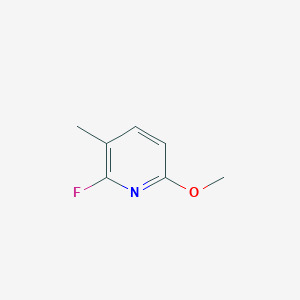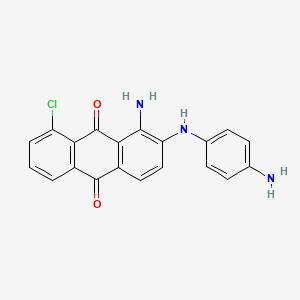
2-Fluoro-6-methoxy-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-methoxy-3-methylpyridine is a fluorinated pyridine derivative with the molecular formula C7H8FNO This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and methoxy groups on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-3-methylpyridine with fluoroboric acid to introduce the fluorine atom . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol under basic conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-6-methoxy-3-methylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or recrystallization to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-methoxy-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Methanol and a base such as sodium hydroxide are commonly used for introducing the methoxy group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various methoxy-substituted derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Aplicaciones Científicas De Investigación
2-Fluoro-6-methoxy-3-methylpyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-6-methoxy-3-methylpyridine involves its interaction with molecular targets through its fluorine and methoxy groups. These substituents can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules . The electron-withdrawing nature of the fluorine atom can enhance the compound’s stability and reactivity in various chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-methylpyridine: Similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
2-Fluoro-6-methylpyridine:
3-Fluoro-2-methoxy-6-methylpyridine: Similar but with different positioning of the fluorine and methoxy groups, which can influence its reactivity.
Uniqueness
2-Fluoro-6-methoxy-3-methylpyridine is unique due to the specific positioning of its fluorine and methoxy groups on the pyridine ring. This arrangement can lead to distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
1227580-97-3 |
|---|---|
Fórmula molecular |
C7H8FNO |
Peso molecular |
141.14 g/mol |
Nombre IUPAC |
2-fluoro-6-methoxy-3-methylpyridine |
InChI |
InChI=1S/C7H8FNO/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3 |
Clave InChI |
VKLMAJZETAJDPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)

![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)

![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)


![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)


![9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-[(1-methylethyl)amino]-](/img/structure/B13124916.png)


